molecular formula C10H12N2O2 B1507217 1-Amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylic acid

1-Amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylic acid

Cat. No. B1507217
M. Wt: 192.21 g/mol
InChI Key: GXDALVRSGQFGCK-UHFFFAOYSA-N
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Patent
US09079860B2

Procedure details

The product from Example 147 Part D (1.0 g, 3.31 mmol) and platinum oxide (87 mg, 0.38 mmol) were added together with 21 mL of TFA. The reaction mixture was placed under a balloon of hydrogen gas and then warmed to 60° C. for 16 h. The mixture was cooled to RT and filtered through Celite to remove platinum oxide. The solvent was removed, and the residue was purified by reverse phase HPLC to give 0.21 g of the desired product as the TFA salt. LC/MS: 193.1, (M+H)+. 1HNMR (400 MHz, d4-MeOH) δ 2.00 (m, 1H), 2.28 (m, 1H), 2.57 (m, 2H) 2.85 (m, 1H), 3.02 (d, J=7.03 Hz, 2H), 6.75 (d, J=6.59 Hz, 1H), 7.61 (d, J=6.59 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
87 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2](C)/[CH:3]=[CH:4]/[C:5]1[CH:12]=C(C#N)[CH:10]=[CH:9][C:6]=1[C:7]#[N:8].[C:16]([OH:22])([C:18](F)(F)F)=[O:17].[H][H]>[Pt]=O>[NH2:8][C:7]1[C:6]2[CH2:9][CH2:10][CH:18]([C:16]([OH:22])=[O:17])[CH2:12][C:5]=2[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(/C=C/C1=C(C#N)C=CC(=C1)C#N)C
Name
Quantity
21 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
87 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove platinum oxide
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=2CC(CCC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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